Bicyclo[3.2.0]hept-6-en-2-one

Photochemistry UV Spectroscopy β,γ-Unsaturated Ketones

Bicyclo[3.2.0]hept‑6‑en‑2‑one (CAS 1072‑77‑1) is a C₇H₈O bicyclic ketone in which a four‑membered cyclobutene ring is fused to a five‑membered cyclopentanone framework. Its predicted density is 1.1 ± 0.1 g cm⁻³, boiling point 182.1 ± 9.0 °C (760 mmHg), vapour pressure 0.8 ± 0.3 mmHg (25 °C), enthalpy of vaporization 41.8 ± 3.0 kJ mol⁻¹, and flash point 63.5 ± 13.7 °C.

Molecular Formula C7H8O
Molecular Weight 108.14 g/mol
CAS No. 1072-77-1
Cat. No. B3375156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]hept-6-en-2-one
CAS1072-77-1
Molecular FormulaC7H8O
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C1C=C2
InChIInChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h1,3,5-6H,2,4H2
InChIKeyZDHGLERNTORPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.0]hept-6-en-2-one (CAS 1072-77-1) – Structural Identity, Supplier-Grade Characterization, and Procurement-Ready Physicochemical Profile


Bicyclo[3.2.0]hept‑6‑en‑2‑one (CAS 1072‑77‑1) is a C₇H₈O bicyclic ketone in which a four‑membered cyclobutene ring is fused to a five‑membered cyclopentanone framework . Its predicted density is 1.1 ± 0.1 g cm⁻³, boiling point 182.1 ± 9.0 °C (760 mmHg), vapour pressure 0.8 ± 0.3 mmHg (25 °C), enthalpy of vaporization 41.8 ± 3.0 kJ mol⁻¹, and flash point 63.5 ± 13.7 °C . The compound contains a non‑conjugated enone chromophore that gives rise to an unusually enhanced n→π* UV absorption (λmax 303–319 nm, ε ≈ 100–460 M⁻¹ cm⁻¹) [1]. These properties distinguish it from both the isomeric bicyclo[3.2.0]hept‑2‑en‑6‑one and the norbornenone series and form the basis for its specific procurement value in photochemical, thermochemical, and catalytic studies.

Why Bicyclo[3.2.0]hept-6-en-2-one Cannot Be Replaced by Its Closest Analogs – A Comparator-Based Rationale for Selective Procurement


In‑class bicyclic enones such as bicyclo[3.2.0]hept‑2‑en‑6‑one, bicyclo[4.2.0]oct‑7‑en‑2‑one, and bicyclo[2.2.1]hept‑5‑en‑2‑one differ fundamentally in the position of the carbonyl group relative to the double bond and the strain distribution across the ring system. These structural variations produce distinct photochemical and thermal reactivity profiles: the target compound undergoes conrotatory electrocyclic ring‑opening to a cycloheptadienone [1], whereas norbornenones fragment to ketene and cyclopentadiene [2], and acid‑catalysed treatment of the regioisomer bicyclo[3.2.0]hept‑2‑en‑6‑one yields 1‑acetylcyclopentadiene rather than the ring‑expanded products expected from the target scaffold [3]. Simply substituting any closely related analog therefore risks altering or eliminating the specific reactivity that underpins the intended synthetic or mechanistic study.

Quantitative Differentiation of Bicyclo[3.2.0]hept-6-en-2-one against Key Analogs – Peer-Reviewed Comparative Data for Scientific Selection


UV Absorption and Photostationary State: Enhanced n→π* Absorption Distinguishes Bicyclo[3.2.0]hept-6-en-2-ones from Saturated and Norbornenone Analogs

The n→π* transition of bicyclo[3.2.0]hept‑6‑en‑2‑ones appears in the 303–319 nm region with extinction coefficients in the range 100–460 M⁻¹ cm⁻¹ [1]. By contrast, the saturated analog (bicyclo[3.2.0]heptan‑6‑one) displays an approximately ten‑fold lower ε value, and norbornenone (bicyclo[2.2.1]hept‑5‑en‑2‑one) does not exhibit a similarly enhanced n→π* band; its photolysis proceeds with a quantum yield of 0.25 for fragmentation to ketene and cyclopentadiene [1]. This enhanced, tunable absorption—modulated by alkyl substitution at the double bond—confers a spectroscopic handle that the saturated and norbornenone scaffolds lack.

Photochemistry UV Spectroscopy β,γ-Unsaturated Ketones

Photochemical Rearrangement Pathway: Alkyl-Substituted Bicyclo[3.2.0]hept-6-en-2-ones Rearrange into Bicyclo[2.2.1]heptene Derivatives in Methanol under ≥300 nm Irradiation – A Pathway Not Shared by the Six‑Membered Homolog

Irradiation of 7‑amyl‑ and 6‑amylbicyclo[3.2.0]hept‑6‑en‑2‑ones in methanol with light of λ ≥ 300 nm induces rearrangement to bicyclo[2.2.1]heptene derivatives with simultaneous solvent addition [1]. In contrast, the six‑membered homolog bicyclo[4.2.0]oct‑7‑en‑2‑ones under similar conditions undergo photoreduction or 1,3‑hydrogen shift, not the solvent‑assisted skeletal reorganization observed for the [3.2.0] framework [2]. This divergent outcome directly reflects the greater ring strain and electronic configuration of the [3.2.0] system.

Photochemistry Rearrangement Bicyclic Scaffolds

Thermal Electrocyclic Ring‑Opening: Bicyclo[3.2.0]hept-6-en-2-one Undergoes Conrotatory Expansion to Cyclohepta-2(Z),4(E)-dien-1-one, Whereas Norbornenone Fragments to Ketene and Cyclopentadiene

Flash vacuum pyrolysis (FVP) of bicyclo[3.2.0]hept‑6‑en‑2‑one in the source chamber of a UV photoelectron spectrometer yields the transient species cyclohepta‑2(Z),4(E)‑dien‑1‑one via conrotatory ring‑opening, as confirmed by photoelectron spectral comparison with an authentic sample [1]. Under comparable FVP conditions, norbornenone (bicyclo[2.2.1]hept‑5‑en‑2‑one) instead undergoes quantitative fragmentation to ketene and cyclopentadiene with a quantum yield of 0.25 [2]. The distinct thermal fate—ring expansion versus fragmentation—is a consequence of the different orbital symmetry and ring‑strain topology of the two bicyclic enones.

Flash Vacuum Pyrolysis Woodward-Hoffmann Rules Electrocyclic Reactions

Quantum Yield of Photocycloaddition Synthesis: Bicyclo[3.2.0]hept-6-en-2-ones Are Formed from Cyclopentenone and 1‑Alkynes with Φ = 0.30 ± 0.05 – A Benchmark Efficiency for [2+2] Enone–Alkyne Photoadditions

The photocycloaddition of 2‑cyclopenten‑1‑one to 1‑heptyne produces 7‑pentylbicyclo[3.2.0]hept‑6‑en‑2‑one with a quantum yield of Φ = 0.30 ± 0.05 [1]. This value is of the same order of magnitude as the addition of cyclopentenone to disubstituted acetylenes but represents a reproducible, medium‑efficiency entry to the [3.2.0] scaffold that is synthetically distinguishable from lower‑yielding thermal or multistep routes to the regioisomeric bicyclo[3.2.0]hept‑2‑en‑6‑one scaffold, which relies on a two‑step procedure from cyclopentadiene [2].

Synthetic Photochemistry Quantum Yield [2+2] Cycloaddition

Divergent Acid‑Catalyzed Rearrangement: Bicyclo[3.2.0]hept-2-en-6-one Rearranges to 1‑Acetylcyclopentadiene, Highlighting Positional Isomer Control Over Product Outcome

In strong acids (FSO₃H or 96% H₂SO₄), bicyclo[3.2.0]hept‑2‑en‑6‑one rearranges cleanly to protonated 1‑acetylcyclopentadiene, whereas the saturated analog bicyclo[3.2.0]heptan‑6‑one and the double‑bond isomer bicyclo[3.2.0]hept‑2‑en‑7‑one undergo two‑carbon ring expansion to cyclohept‑2‑enone and cyclohepta‑2,4‑dienone, respectively [1]. Although the specific rearrangement of the target compound (carbonyl at position 2, double bond at position 6) has not been reported under identical conditions, the documented divergence between the 2‑en‑6‑one and saturated/2‑en‑7‑one systems underscores the extreme sensitivity of the acidic reaction pathway to the relative position of the carbonyl and olefinic functionalities. This sensitivity is a critical selection criterion when planning acid‑promoted transformations.

Acid Catalysis Rearrangement Regioisomer Differentiation

Physicochemical Property Divergence between Bicyclo[3.2.0]hept-6-en-2-one and Its Regioisomer Bicyclo[3.2.0]hept-2-en-6-one – Predicted Boiling Point and Vapor Pressure Differences Inform Storage and Handling

ACD/Labs predictions for the target compound indicate a boiling point of 182.1 ± 9.0 °C (760 mmHg) and a vapour pressure of 0.8 ± 0.3 mmHg (25 °C) . The regioisomer (1S,5R)‑bicyclo[3.2.0]hept‑2‑en‑6‑one is predicted to boil at 186.6 ± 9.0 °C with a vapour pressure of 0.7 ± 0.4 mmHg (25 °C) . While the uncertainty ranges partially overlap, the consistently lower boiling point and higher vapour pressure of the 6‑en‑2‑one isomer suggest a marginally greater volatility that may influence distillation conditions and headspace handling during preparative work.

Physicochemical Properties Procurement Regioisomer Comparison

Procurement-Ready Application Scenarios for Bicyclo[3.2.0]hept-6-en-2-one – Where the Evidence Supports Prioritizing This Compound


Photochemical Mechanistic Studies of β,γ-Unsaturated Enones

The well‑characterized UV absorption at 303–319 nm (ε 100–460 M⁻¹ cm⁻¹) [1] and the photostationary‑state behavior reported for this scaffold make bicyclo[3.2.0]hept‑6‑en‑2‑one a superior chromophoric probe for mechanistic photochemistry compared to the weakly absorbing saturated analog or the fragmentation‑prone norbornenone series.

Generation of Transient Cycloheptadienones via Thermal Electrocyclic Ring‑Opening

Flash vacuum pyrolysis cleanly converts the compound to cyclohepta‑2(Z),4(E)‑dien‑1‑one, a reactive intermediate detectable by UV‑photoelectron spectroscopy [2]. This direct, Woodward‑Hoffmann‑allowed pathway is not accessible from norbornenone, which fragments unproductively.

Synthesis of Bicyclo[2.2.1]heptene Derivatives through Photochemical Solvent‑Addition Cascades

Irradiation of alkyl‑substituted derivatives in methanol with λ ≥ 300 nm triggers a solvent‑assisted rearrangement to bicyclo[2.2.1]heptene products [3]. This chemistry is unique to the [3.2.0] enone framework and cannot be replicated with the [4.2.0] homolog, offering a distinct route to norbornene‑based building blocks.

Preparative Photochemical [2+2] Cycloaddition with Quantified Efficiency

The photocycloaddition of cyclopentenone to 1‑alkynes proceeds with a known quantum yield of Φ = 0.30 ± 0.05 [4], enabling predictable scale‑up. This contrasts with alternative stepwise syntheses of the regioisomeric scaffold, where overall yields are variable and less well‑quantified.

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